molecular formula C16H20N4O2 B2859094 2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034317-84-3

2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2859094
CAS No.: 2034317-84-3
M. Wt: 300.362
InChI Key: MJTZMGFKQSPRJI-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is characterized by its distinct molecular architecture, which incorporates a trans-configured 1,4-disubstituted cyclohexyl ring that serves as a rigid core scaffold. This core is functionalized with an ether linkage to a cyanopyrazine heterocycle, a group known to contribute to favorable pharmacokinetic properties and target binding affinity in bioactive molecules. The acetamide side chain is further modified with a cyclopropyl group, a structural motif widely utilized in lead optimization to modulate metabolic stability, conformational freedom, and receptor interaction profiles . The specific three-dimensional structure, confirmed by the (1r,4r) stereochemistry of the cyclohexane ring, is critical for its potential biological activity, as this configuration presents its pharmacophoric elements in a defined spatial orientation. While the specific biological profile and molecular targets of this exact compound are an active area of investigation, its structural features are highly congruent with compounds explored as kinase inhibitors and other enzyme modulators. The inclusion of both the electron-deficient 3-cyanopyrazine and the strained cyclopropane ring makes it a valuable chemical tool for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied as a high-purity chemical entity for non-human research applications strictly. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-10-14-16(19-8-7-18-14)22-13-5-3-12(4-6-13)20-15(21)9-11-1-2-11/h7-8,11-13H,1-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTZMGFKQSPRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its pharmacological properties, specifically in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, with a molecular weight of approximately 306.39 g/mol. The compound features a cyclopropyl group, a cyclohexyl moiety with a cyanopyrazine substituent, and an acetamide functional group.

PropertyValue
Molecular FormulaC17H22N4O2
Molecular Weight306.39 g/mol
CAS Number2034452-28-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on related compounds demonstrated significant inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) were determined for several derivatives, showing promising results against both Gram-positive and Gram-negative bacteria as well as yeast species like Candida albicans .

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary data suggesting it may exhibit cytotoxic effects on cancer cell lines. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors that are crucial in microbial resistance or cancer cell survival. Molecular docking studies suggest that the compound may bind effectively to target sites within these proteins, leading to inhibition of their activity .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study was conducted using derivatives similar to this compound against standard antibiotic controls. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
  • Cytotoxicity Assessment : In a recent experiment assessing the cytotoxic effects of related compounds on various cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating higher potency .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 3-cyanopyrazine group (common in BK74347 and the target compound) likely improves binding affinity through hydrogen bonding or dipole interactions . Heterocyclic Variations: Thiophene (BK74347) and pyrrole (BK76135) substituents differ in aromaticity and electronic effects, influencing pharmacokinetic properties .
  • Synthetic Methods: ISRIB derivatives are synthesized via HOBt/EDC-mediated coupling in DMF, with yields ranging from 36% to 86% .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, insights can be drawn from related compounds:

  • ISRIB Series: These compounds act as eIF2B activators or antagonists, with potency influenced by substituents. For example, ISRIB-A14’s dichlorophenoxy groups may enhance target engagement through hydrophobic interactions .
  • BK74347 : The thiophene moiety could improve metabolic stability compared to phenyl groups due to reduced oxidative metabolism .

Preparation Methods

Cyclopropanation of Allyl Acetates

Cyclopropyl acetic acid is synthesized via [2+1] cyclopropanation of allyl acetate precursors. Samarium(II) iodide (SmI₂)-catalyzed formal [3+2] cycloadditions between alkyl cyclopropyl ketones and alkenes/alkynes provide high yields of cyclopropane rings under mild conditions. For example, coupling cyclopropyl methyl ketone with phenylacetylene in the presence of SmI₂ (5–10 mol%) and stoichiometric Sm⁰ generates the cyclopropane core in >80% yield. The resulting ketone is then oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Activation for Amide Formation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Alternatively, coupling reagents such as HATU or EDCl facilitate direct amidation without isolation of the acid chloride.

Preparation of (1r,4r)-4-Aminocyclohexanol

Resolution of Racemic Cyclohexanol Derivatives

The trans-(1r,4r) stereochemistry is achieved via chiral resolution. Racemic 4-aminocyclohexanol is treated with L-(+)-tartaric acid to form diastereomeric salts, which are separated by fractional crystallization. The desired (1r,4r)-enantiomer is isolated in >98% enantiomeric excess (ee).

Protection-Deprotection Strategies

The amine group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Subsequent etherification with 3-cyanopyrazin-2-ol (Section 4) is performed under Mitsunobu conditions (DIAD, PPh₃), followed by Boc deprotection with trifluoroacetic acid (TFA).

Synthesis of 3-Cyanopyrazin-2-ol

Cyanation of Pyrazin-2-ol

Pyrazin-2-ol undergoes nucleophilic aromatic substitution (SNAr) with cyanamide (NH₂CN) in dimethylformamide (DMF) at 120°C. The reaction is catalyzed by CuI (10 mol%), yielding 3-cyanopyrazin-2-ol in 65–70% yield. Alternative routes employ Trimethylsilyl cyanide (TMSCN) under Pd-catalyzed conditions.

Purification and Stability Considerations

The product is purified via recrystallization from ethanol/water (1:1). Due to the electron-withdrawing cyano group, the pyrazin-2-ol derivative exhibits enhanced stability toward hydrolysis compared to non-cyanated analogs.

Etherification of Cyclohexanol with 3-Cyanopyrazin-2-ol

Mitsunobu Reaction

The (1r,4r)-4-hydroxycyclohexyl intermediate is coupled with 3-cyanopyrazin-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, achieving 85–90% yield. Stereochemical integrity is preserved due to the mild conditions.

Alternative SN2 Conditions

For scale-up, a nucleophilic aromatic substitution approach is employed. The pyrazin-2-ol is converted to its triflate derivative (using Tf₂O/2,6-lutidine), which reacts with the cyclohexanolate ion (generated via NaH) in DMF at 80°C. This method affords the ether in 75% yield but requires rigorous exclusion of moisture.

Final Amide Coupling

HATU-Mediated Amidation

Cyclopropyl acetic acid (1.2 equiv) is reacted with (1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexylamine in dichloromethane, using HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The reaction is complete within 4 hours at room temperature, yielding the target acetamide in 92% purity.

Purification by Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from acetonitrile. Final purity exceeds 99% (HPLC), with confirmed stereochemistry via X-ray crystallography.

Optimization and Scale-Up Challenges

Catalyst Stabilization in Cyclopropanation

Samarium(II) iodide deactivation is mitigated by adding stoichiometric Sm⁰ to the reaction mixture, which reduces SmIII byproducts back to active SmII. This strategy increases yields from <20% to >80% in gram-scale syntheses.

Stereochemical Drift During Etherification

The Mitsunobu reaction occasionally induces epimerization at the cyclohexyl C1 and C4 positions. Substituting DIAD with ADDP (1,1′-(azodicarbonyl)dipiperidine) and PPh₃ with polymer-supported triphenylphosphine minimizes racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 1.45–1.60 (m, 4H, cyclohexyl CH₂), 3.20–3.30 (m, 1H, NHCO), 4.70–4.85 (m, 1H, OCH), 8.25 (s, 1H, pyrazine CH).
  • HRMS : m/z calculated for C₁₆H₂₀N₄O₂ [M+H]⁺: 300.36, found: 300.35.

Chromatographic Purity

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient): tR = 6.72 min, purity 99.3%.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of cyclopropyl, pyrazine, and acetamide moieties .
  • HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Purity reassessment : Re-analyze batches via HPLC to rule out impurities affecting activity .
  • Target validation : Use surface plasmon resonance (SPR) to confirm binding affinity to the intended biological target .
  • Computational modeling : Compare molecular docking results with experimental IC50_{50} values to identify structural outliers .

What are common impurities formed during synthesis, and how are they characterized?

Q. Basic

  • Unreacted intermediates : Residual cyclohexylamine or cyclopropane precursors detected via thin-layer chromatography (TLC) .
  • Oxidation by-products : Pyrazine ring oxidation products identified by LC-MS .
    Mitigation : Use inert atmospheres (N2_2/Ar) during oxygen-sensitive steps .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • Salt formation : Synthesize hydrochloride salts via reaction with HCl gas in anhydrous ethanol .
  • Structural analogs : Introduce polar groups (e.g., hydroxyl) to the cyclohexyl ring while monitoring SAR .

How can binding affinity to biological targets be quantitatively assessed?

Q. Advanced

  • SPR or ITC : Measure real-time binding kinetics (e.g., KD_D) to receptors .
  • Competitive assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement .
    Pitfall Alert : Ensure buffer compatibility (e.g., avoid DMSO >1% to prevent protein denaturation) .

What is the role of the (1r,4r)-cyclohexyl group in modulating biological activity?

Basic
The trans-cyclohexyl configuration enhances:

  • Conformational rigidity , improving target selectivity .
  • Lipophilicity , influencing membrane permeability and pharmacokinetics .

How is compound stability evaluated under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24 hours .
  • Plasma stability : Assess metabolite formation in rat plasma using LC-MS/MS .
    Key Insight : Pyrazine rings are prone to hydrolysis at high pH; adjust formulation pH to 6–7 for optimal stability .

What computational tools are used for structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict binding modes to guide analog design .
  • QSAR models : Train algorithms on IC50_{50} data to prioritize substituents (e.g., electron-withdrawing groups on pyrazine) .
    Validation : Cross-check predictions with in vitro assays to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.